(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carboxylic acid group can produce 5-(methoxymethyl)pyrrolidine-2-methanol.
Scientific Research Applications
(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
(2R,5S)-5-(Hydroxymethyl)pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group, which can affect its reactivity and applications.
Uniqueness
The presence of the methoxymethyl group in (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid provides unique reactivity and potential for derivatization, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
1807937-70-7 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
KHSCSHCKVLUXAQ-RITPCOANSA-N |
SMILES |
COCC1CCC(N1)C(=O)O |
Isomeric SMILES |
COC[C@H]1CC[C@H](N1)C(=O)O |
Canonical SMILES |
COCC1CCC(N1)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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